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Compound of Interest

Compound Name: 1-Bromo-1-methylcyclobutane

Cat. No.: B13021240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of the solvolysis of 1-bromo-
1-methylcyclobutane. By examining its reactivity alongside analogous acyclic and cyclic alkyl

halides, we aim to provide a comprehensive understanding of the factors influencing its

solvolysis rate. This document is intended to support researchers in physical organic chemistry

and drug development by offering a detailed comparison, experimental protocols, and

mechanistic insights.

Comparison of Solvolysis Rates
The solvolysis of tertiary alkyl halides, such as 1-bromo-1-methylcyclobutane, in polar protic

solvents is a classic example of a first-order nucleophilic substitution (SN1) reaction. The rate

of these reactions is primarily dependent on the stability of the carbocation intermediate formed

in the rate-determining step.

To contextualize the reactivity of 1-bromo-1-methylcyclobutane, we compare its expected

solvolysis rate with that of a standard tertiary alkyl halide, tert-butyl bromide, and other

cycloalkyl bromides. While specific kinetic data for 1-bromo-1-methylcyclobutane is not

readily available in the literature, we can infer its relative reactivity based on established

principles of carbocation stability and ring strain.
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Compound Structure
Solvent
System
(Typical)

Relative Rate
(Estimated)

Key Factors
Influencing
Reactivity

1-Bromo-1-

methylcyclobutan

e

80% Ethanol
Slower than tert-

butyl bromide

Ring strain in the

cyclobutyl ring,

stability of the

tertiary

carbocation.

tert-Butyl

bromide
80% Ethanol 1 (Reference)

Stable tertiary

carbocation,

minimal steric

hindrance to

ionization.

1-Bromo-1-

methylcyclopenta

ne

80% Ethanol

Faster than 1-

bromo-1-

methylcyclobutan

e

Less ring strain

compared to

cyclobutane,

stable tertiary

carbocation.

1-Bromo-1-

methylcyclohexa

ne

80% Ethanol

Similar to or

slightly faster

than tert-butyl

bromide

Strain-free

cyclohexane

ring, stable

tertiary

carbocation.

1-

Bromoadamanta

ne

80% Ethanol ~10-3 - 10-4

Rigid bridgehead

system, prevents

planarization of

the carbocation,

leading to high

instability.[1]

Note: The relative rates are estimates based on general principles of physical organic

chemistry. The actual rates can vary depending on the specific reaction conditions.
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Experimental Protocol: Kinetic Study of Solvolysis
This protocol outlines a general method for determining the rate of solvolysis of a tertiary alkyl

halide like 1-bromo-1-methylcyclobutane by monitoring the production of hydrobromic acid

(HBr).

Materials:

1-Bromo-1-methylcyclobutane

Solvent (e.g., 80% ethanol in water, v/v)

Standardized sodium hydroxide (NaOH) solution (approx. 0.02 M)

Indicator solution (e.g., bromothymol blue)

Acetone (for initial dissolution of the alkyl halide)

Erlenmeyer flasks

Burette

Pipettes

Thermostated water bath

Stopwatch

Procedure:

Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol) and allow it to

reach thermal equilibrium in the thermostated water bath at the desired temperature (e.g.,

25°C).

Reaction Initiation:

Add a known volume of the thermostated solvent to an Erlenmeyer flask.

Add a few drops of the indicator.
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Prepare a concentrated stock solution of 1-bromo-1-methylcyclobutane in acetone.

To initiate the reaction, rapidly inject a small, precise volume of the alkyl halide stock

solution into the solvent and start the stopwatch simultaneously.

Titration:

The solvolysis reaction produces HBr, which will cause the indicator to change color.

As the reaction proceeds, titrate the generated acid with the standardized NaOH solution.

The goal is to maintain the initial color of the indicator.

Record the volume of NaOH added at regular time intervals.

Data Analysis:

The amount of HBr produced at a given time is equivalent to the amount of alkyl halide

that has reacted.

The concentration of the remaining alkyl halide, [RBr], at time t can be calculated from the

initial concentration and the amount of NaOH consumed.

For a first-order reaction, a plot of ln([RBr]) versus time will yield a straight line with a slope

of -k, where k is the rate constant.

Mechanistic Pathway and Experimental Workflow
The solvolysis of 1-bromo-1-methylcyclobutane is expected to proceed through an SN1

mechanism, which involves the formation of a tertiary carbocation intermediate. The following

diagrams illustrate the signaling pathway of the reaction and the general experimental

workflow.

SN1 Reaction Pathway

1-Bromo-1-methylcyclobutane 1-Methylcyclobutyl Cation + Br-Ionization (Rate-determining) Substitution and Elimination ProductsNucleophilic attack by solvent / Elimination
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Click to download full resolution via product page

Caption: SN1 mechanism for the solvolysis of 1-bromo-1-methylcyclobutane.

Kinetic Experiment Workflow

Prepare and thermostat solvent

Initiate reaction with alkyl halide

Monitor acid production via titration

Record NaOH volume vs. time

Calculate rate constant (k)

Click to download full resolution via product page

Caption: General workflow for the kinetic study of solvolysis.

Discussion of Ring Strain and Carbocation Stability
The lower predicted reactivity of 1-bromo-1-methylcyclobutane compared to its cyclopentane

and cyclohexane analogs, as well as the acyclic tert-butyl bromide, can be attributed to the

interplay of ring strain and carbocation stability.
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Ring Strain: Cyclobutane rings possess significant angle and torsional strain due to the

deviation of their C-C-C bond angles from the ideal tetrahedral angle of 109.5°.[2][3] The

formation of a carbocation intermediate, which prefers a planar geometry, can either increase

or decrease the overall ring strain. In the case of the 1-methylcyclobutyl cation, the transition

from an sp3-hybridized carbon to an sp2-hybridized carbon may slightly relieve some of the

angle strain, but the overall high energy of the strained ring system contributes to a higher

activation energy for ionization compared to strain-free systems.

Carbocation Stability: The 1-methylcyclobutyl cation is a tertiary carbocation, which is

inherently more stable than primary or secondary carbocations due to hyperconjugation and

inductive effects. However, the stability of this carbocation is likely less than that of the tert-

butyl cation. The rigid structure of the cyclobutyl ring may restrict the optimal orbital overlap

for hyperconjugation. In contrast, the methyl groups of the tert-butyl cation can freely rotate

to maximize hyperconjugative stabilization.

In conclusion, while the solvolysis of 1-bromo-1-methylcyclobutane follows a predictable SN1

pathway, its rate is significantly influenced by the inherent strain of the four-membered ring.

This guide provides a framework for understanding and investigating the kinetics of this and

related systems. For precise quantitative comparisons, further experimental studies are

recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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